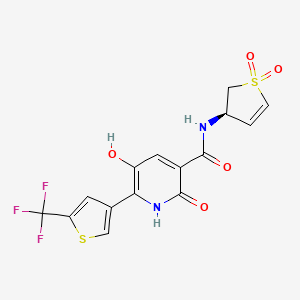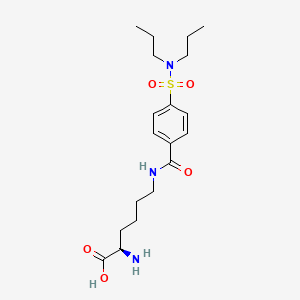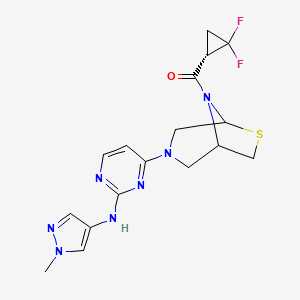
WRN inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WRN inhibitor 2 is a compound designed to inhibit the Werner syndrome ATP-dependent helicase enzyme, commonly referred to as WRN. This enzyme plays a crucial role in maintaining genomic stability by participating in DNA repair processes. This compound has shown potential in targeting cancer cells, particularly those with microsatellite instability (MSI), making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WRN inhibitor 2 involves multiple steps, starting with the preparation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. These derivatives are synthesized through a structural optimization strategy, which includes the use of various reagents and catalysts under controlled conditions . The reaction conditions typically involve temperatures ranging from 25°C to 100°C and reaction times of several hours to days, depending on the specific step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
WRN inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
These derivatives are often tested for their efficacy in inhibiting WRN and their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
WRN inhibitor 2 has a wide range of scientific research applications, including:
Mecanismo De Acción
WRN inhibitor 2 exerts its effects by binding to the WRN helicase enzyme, thereby inhibiting its activity. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with MSI, ultimately resulting in cell death. The molecular targets of this compound include the ATPase and helicase domains of the WRN enzyme, which are essential for its function in DNA repair . The compound locks the enzyme in an inactive conformation, preventing it from unwinding DNA and facilitating repair processes .
Comparación Con Compuestos Similares
WRN inhibitor 2 is unique in its high specificity and potency in targeting WRN. Similar compounds include:
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
ISM9342A: A potent WRN inhibitor with single-digit nanomolar IC50 values in both ATPase and helicase assays.
Compared to these compounds, this compound demonstrates a unique binding mechanism and higher efficacy in certain cancer cell lines, making it a valuable addition to the arsenal of WRN-targeted therapies .
Propiedades
Fórmula molecular |
C15H11F3N2O5S2 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-[5-(trifluoromethyl)thiophen-3-yl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11F3N2O5S2/c16-15(17,18)11-3-7(5-26-11)12-10(21)4-9(14(23)20-12)13(22)19-8-1-2-27(24,25)6-8/h1-5,8,21H,6H2,(H,19,22)(H,20,23)/t8-/m1/s1 |
Clave InChI |
CDXMIMZIGRHPIV-MRVPVSSYSA-N |
SMILES isomérico |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
SMILES canónico |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)







![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)


